Prostaglandin F2alpha 1,11-lactone
Description
Overview of Prostaglandins (B1171923) and their Analogues in Biological Research
Prostaglandins are a group of physiologically active lipid compounds derived from fatty acids, most notably arachidonic acid. wikipedia.org These eicosanoids are found in almost every tissue in humans and other animals and act as powerful, locally-acting signaling molecules with diverse, hormone-like effects. wikipedia.orgbritannica.com They are not produced by a specific gland but are synthesized in many parts of the body, acting as autocrine or paracrine factors that target cells in their immediate vicinity. wikipedia.org
The biological activities of prostaglandins are vast and varied, influencing processes such as inflammation, blood pressure regulation, blood clot formation, and the induction of labor. wikipedia.orgyoutube.com For instance, they are potent vasodilators, which means they relax the muscles in blood vessel walls, leading to increased blood flow and a decrease in blood pressure. wikipedia.orgbritannica.com Conversely, related compounds like thromboxanes are vasoconstrictors and promote platelet aggregation. wikipedia.org The diverse functions of prostaglandins are determined by their specific chemical structures and the type of receptor to which they bind. wikipedia.orgbritannica.com This has made them and their synthetic analogues a major focus of biological research and pharmaceutical development. youtube.comresearchgate.net
Classification and Structural Context of Prostaglandin (B15479496) Lactones
Prostaglandin lactones are internal esters of prostaglandins, formed by the intramolecular esterification of the carboxylic acid at the C-1 position with one of the hydroxyl groups on the prostaglandin scaffold. nih.gov Based on which hydroxyl group is involved in the lactonization, they are classified as 1,9-lactones, 1,11-lactones, or 1,15-lactones. nih.govmdpi.com Prostaglandin F2alpha 1,11-lactone is therefore formed by the esterification of the C-1 carboxyl group with the hydroxyl group at the C-11 position of the Prostaglandin F2alpha molecule. caymanchem.comscbt.com
While 1,15-prostaglandin lactones have been discovered in marine organisms, 1,9- and 1,11-lactones have not been observed in nature but feature prominently in the synthesis of prostaglandins and their analogs. nih.govmdpi.com The formation of a lactone ring significantly alters the molecule's chemical properties, particularly its polarity and solubility. caymanchem.comscbt.com
Historical Context of this compound Research
The history of eicosanoid research dates back to the 1930s with the discovery of "prostaglandins" in human seminal plasma. nih.gov The structures and biosynthesis of these compounds were elucidated in the early 1960s. nih.gov The total synthesis of Prostaglandin F2alpha was a landmark achievement, with notable syntheses reported by E.J. Corey in 1969 and R.B. Woodward. synarchive.comacs.org
The synthesis and investigation of prostaglandin lactones, including this compound, followed as researchers sought to understand structure-activity relationships and develop more stable or targeted analogues. nih.gov Patents for the synthesis of prostaglandin 1,11-lactones were filed, indicating commercial and therapeutic interest in these compounds. nih.govmdpi.com Research in the 1980s focused on the synthesis and biological activity of various prostaglandin lactones, including the 1,11-lactone, to evaluate their potential as prodrugs. nih.gov
Conceptual Role of Prostaglandin Lactones as Prodrugs in Eicosanoid Pathways
The concept of using prostaglandin lactones as prodrugs stems from their potential to be converted into the active parent prostaglandin in the body. nih.gov this compound is a lipid-soluble internal ester of PGF2alpha. caymanchem.comscbt.com This increased lipophilicity can influence its absorption and distribution. The lactone is designed to be hydrolyzed by esterases in tissues to release the active Prostaglandin F2alpha. caymanchem.com
The rate of this enzymatic hydrolysis is a critical factor in their prodrug potential. nih.gov Studies have shown that the ease of enzymatic hydrolysis of prostaglandin lactones follows the general trend of 1,15-lactones being more readily hydrolyzed than 1,11-lactones, which are in turn more easily hydrolyzed than the 1,9-lactones. nih.gov This differential rate of hydrolysis has implications for the biological activity and potential therapeutic applications of these compounds. For instance, this compound has been investigated for its potential use in glaucoma treatment, where it is absorbed by the eye and is noted for its metabolic stability on the corneal surface and conjunctiva. medchemexpress.com
Structure
3D Structure
Properties
Molecular Formula |
C20H32O4 |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(1R,10R,11S,13R)-11-hydroxy-13-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[8.2.1]tridec-7-en-3-one |
InChI |
InChI=1S/C20H32O4/c1-2-3-6-9-15(21)12-13-17-16-10-7-4-5-8-11-20(23)24-19(17)14-18(16)22/h4,7,12-13,15-19,21-22H,2-3,5-6,8-11,14H2,1H3/b7-4?,13-12+/t15-,16+,17+,18-,19+/m0/s1 |
InChI Key |
KBFCVOAVUKWCPS-YEPAHSTCSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]2CC=CCCCC(=O)O[C@@H]1C[C@@H]2O)O |
Canonical SMILES |
CCCCCC(C=CC1C2CC=CCCCC(=O)OC1CC2O)O |
Origin of Product |
United States |
Biological Activity and Mechanistic Insights of Prostaglandin F2alpha 1,11 Lactone
Prostaglandin (B15479496) F2alpha 1,11-lactone as an Internal Ester of Prostaglandin F2alpha
Prostaglandin F2alpha 1,11-lactone (PGF2α 1,11-lactone) is a synthetically derived, lipid-soluble internal ester, or lactone, of Prostaglandin F2alpha (PGF2α). caymanchem.combiocompare.comscbt.com This structural modification, where the carboxylic acid at the C-1 position forms an ester linkage with the hydroxyl group at the C-11 position, results in a more lipophilic molecule compared to its parent compound, PGF2α. caymanchem.combiocompare.com This characteristic is significant for its biological activity and metabolic fate. The formation of this internal ester bond is a key feature that differentiates it from PGF2α and influences its interaction with biological systems. caymanchem.comlabclinics.com
Bioconversion Pathways and Species-Specific Esterase Activity
The biological activity of PGF2α 1,11-lactone is intrinsically linked to its conversion back to the active form, PGF2α, through the action of esterases. However, this bioconversion process exhibits significant variability across different species.
In certain animal models, such as rats and monkeys, PGF2α 1,11-lactone is readily hydrolyzed by plasma esterases. caymanchem.combiocompare.comlabclinics.com This enzymatic cleavage of the lactone ring releases the free form of PGF2α, which can then exert its physiological effects. caymanchem.combiocompare.com The efficiency of this hydrolysis is a critical determinant of the compound's potency and duration of action in these species. nih.gov
A key finding in the study of PGF2α 1,11-lactone is its differential metabolic stability across various species. biocompare.comnih.gov While readily hydrolyzed in the plasma of rats and monkeys, it is notably resistant to hydrolysis by human plasma esterases. caymanchem.combiocompare.comlabclinics.com This species-specific difference in esterase activity has significant implications for its potential biological effects. In contrast, another internal ester, PGF2α 1,9-lactone, demonstrates resistance to hydrolysis even in human plasma after extended incubation. caymanchem.com The metabolic profiles of PGF2α and its derivatives can vary considerably among species like rats, rabbits, guinea pigs, cattle, and sheep, highlighting the importance of considering these differences in research. nih.gov For instance, studies on the corneal and conjunctival tissues of rabbits have shown that PGF2α 1,11-lactone possesses metabolic stability in these ocular tissues. medchemexpress.com
Table 1: Species-Specific Hydrolysis of this compound by Plasma Esterases
| Species | Hydrolysis by Plasma Esterases | Reference |
|---|---|---|
| Rat | Readily hydrolyzed | caymanchem.com, labclinics.com, biocompare.com |
| Monkey | Readily hydrolyzed | caymanchem.com, labclinics.com, biocompare.com |
| Human | Resistant to hydrolysis | caymanchem.com, labclinics.com, biocompare.com |
Molecular Mechanisms of Action and Receptor Interactions
The biological effects of PGF2α, the active form released from PGF2α 1,11-lactone, are mediated through its interaction with specific receptors and the subsequent activation of intracellular signaling pathways.
PGF2α exerts its effects by binding to and activating the Prostaglandin F2alpha receptor (FP receptor), a member of the G protein-coupled receptor (GPCR) family. nih.govwikipedia.org The FP receptor is known to couple to Gαq/11 and Gα12/13 G proteins. nih.gov The activation of the FP receptor by PGF2α initiates a cascade of intracellular events. physiology.org It's noteworthy that the availability of different G proteins can influence the receptor's signaling output, indicating a complex regulatory mechanism. nih.gov Studies have shown that agonists of the FP receptor can be potent inhibitors of certain cellular processes, such as adipocyte differentiation. nih.gov
Upon activation of the FP receptor, several intracellular signaling cascades are triggered. A primary pathway involves the activation of the phosphatidylinositol-signaling pathway. physiology.org This leads to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3), which in turn mobilizes intracellular calcium stores, resulting in an increase in cytosolic calcium concentrations. physiology.org This calcium signaling is a critical component of many PGF2α-mediated physiological responses, including myometrial contractions. physiology.org In human myometrial cells, PGF2α has been shown to activate signaling pathways leading to the activation of NF-κB, mitogen-activated protein kinases (MAPK), and phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K). nih.gov Furthermore, in bovine luteal cells, PGF2α can trigger apoptotic signaling cascades, involving both the intrinsic (Bax/Bcl-2) and extrinsic (FasL/Fas) pathways, ultimately leading to the activation of caspases. nih.govmdpi.com
Comparative Biological Efficacy and Duration of Activity with Prostaglandin F2alpha
The biological efficacy and duration of activity of this compound are distinct from those of its parent compound, PGF2α, primarily due to its lactone structure which confers greater metabolic stability. medchemexpress.com
In the context of intraocular pressure reduction, the esterification of PGF2α, as seen in the prodrug PGF2α-IE, leads to a maintained reduction in IOP with multiple doses. nih.gov This suggests that the modified structure enhances its duration of action. This compound, being metabolically stable on the ocular surface, is also expected to have a prolonged effect. medchemexpress.com While PGF2α itself has a very short half-life in blood plasma (less than one minute), its effects can be longer-lasting when administered locally, such as in the eye. wikipedia.orgnih.gov The metabolism of PGF2α primarily occurs in the lungs. researchgate.net The structural changes in this compound likely protect it from rapid metabolism, thereby extending its biological activity.
The comparative efficacy in other areas, such as luteolysis, is less clear from the available information. However, the lack of luteolytic activity in PGF2α metabolites suggests that structural integrity is crucial. nih.gov Therefore, the efficacy of this compound in this regard would depend on its ability to be converted to the active PGF2α form in target tissues or to interact directly with the prostaglandin receptors.
Research Applications and Future Perspectives in Prostaglandin F2alpha 1,11 Lactone Studies
Prostaglandin (B15479496) F2alpha 1,11-lactone as a Research Tool for Prostaglandin Biology
Prostaglandin F2α 1,11-lactone is a key compound for exploring the biological activities of PGF2α. As an internal ester, it represents a temporarily inactivated form of the parent molecule. A significant area of research has been its synthesis and biological evaluation, which has revealed important aspects of prostaglandin activity. nih.gov The conversion of primary prostaglandins (B1171923) into their 1,9-, 1,11-, or 1,15-lactone forms is a strategy to investigate their biological profiles. nih.gov
One of the most notable characteristics of PGF2α 1,11-lactone is its differential hydrolysis across species. Plasma esterases in rats and monkeys can readily hydrolyze the lactone to release the active PGF2α, but this process is notably absent in humans. caymanchem.combiocompare.com This species-specific bioconversion makes the lactone an interesting tool for comparative physiology and pharmacology studies.
In research settings, the 1,11- and 1,15-lactones have demonstrated effectiveness as antifertility agents, displaying activity comparable to the parent hydroxy acids in assays that allow for in vivo hydrolysis. nih.gov However, they show significantly lower activity in acute assays, such as those measuring blood pressure and smooth muscle stimulation, which reflects the intrinsic activity of the lactone itself. nih.gov This dissociation of effects makes PGF2α 1,11-lactone a useful tool for dissecting the different physiological roles of PGF2α and for developing analogues with more selective actions. For instance, it was synthesized and studied for reducing intraocular pressure, where it showed a longer duration of activity and fewer side effects compared to PGF2α. nih.govmdpi.com
| Feature | Prostaglandin F2α | Prostaglandin F2α 1,11-lactone | Research Implication |
| Structure | Hydroxy acid | Internal ester (lactone) | Allows study of structure-activity relationships. |
| Solubility | Water-soluble | Lipid-soluble | Investigating transport across biological membranes. |
| Acute Activity | High (e.g., vasoconstriction) | Very low nih.gov | Tool to separate acute effects from long-term effects requiring hydrolysis. |
| Hydrolysis | Not applicable | Readily in rats/monkeys, not in humans caymanchem.com | Enables comparative species-specific studies of prostaglandin metabolism. |
| Application | Induces labor, vasoconstrictor wikipedia.org | Antifertility agent, potential glaucoma treatment caymanchem.commedchemexpress.com | Research into targeted therapeutic actions with reduced side effects. |
Conceptual Framework for Prodrug Design and Delivery in Eicosanoid Research
The development of prostaglandin lactones, including PGF2α 1,11-lactone, is a prime example of the prodrug concept in eicosanoid research. nih.gov Eicosanoids like PGF2α are potent but often have a short biological half-life and can cause a range of side effects, limiting their therapeutic use. The prodrug approach aims to overcome these limitations by administering an inactive or less active precursor that is converted to the active drug in the body.
The conceptual framework for using PGF2α 1,11-lactone as a prodrug is based on several key principles:
Masking Activity and Improving Stability : The lactone ring masks the carboxylic acid group, which is crucial for receptor binding and biological activity. This temporarily inactivates the molecule and can protect it from rapid metabolic degradation. nih.gov
Enhanced Lipophilicity : As a lipid-soluble ester, the lactone has improved membrane permeability compared to the more polar parent acid. caymanchem.comscbt.com This property is particularly advantageous for certain delivery routes, such as topical application to the eye. medchemexpress.com
Controlled Release : The active PGF2α is released through in vivo enzymatic hydrolysis of the lactone ring. The rate of this conversion can be controlled, influencing the duration of the drug's action. Research has shown that the relative ease of enzymatic hydrolysis follows the pattern: 1,15-lactone ≥ 1,11-lactone >> 1,9-lactone. nih.gov This differential hydrolysis is a critical design parameter.
Reduced Side Effects : By existing in an inactive form in circulation and potentially being activated at the target tissue, prodrugs like PGF2α 1,11-lactone can exhibit greatly diminished acute side effects, such as changes in blood pressure and smooth muscle stimulation. nih.gov
This framework has guided the synthesis of numerous prostaglandin lactones, which in many instances have resulted in more active and therapeutically useful prodrugs than the parent compounds. mdpi.com
Potential for Elucidating Prostaglandin Storage and Release Mechanisms
The study of prostaglandin storage and release is complex because, unlike classical hormones, prostaglandins are generally not stored in cells. wikipedia.org They are synthesized from arachidonic acid by enzymes like cyclooxygenases (COX) and prostaglandin synthases in response to physiological stimuli and then immediately released. wikipedia.orgwikipedia.org
The release of prostaglandins is not a simple diffusion process but is mediated by specific transporters, such as the multidrug resistance protein 4 (MRP4, ABCC4). wikipedia.org Prostaglandin F2α 1,11-lactone, as a stable and membrane-permeable precursor, offers a potential tool to investigate these release dynamics.
While not used to study "storage" in the traditional sense, the lactone can be used experimentally to bypass the initial synthesis steps. By introducing the lactone into a cell, researchers can generate the active PGF2α intracellularly following enzymatic hydrolysis (in species where this occurs). This allows for the study of the subsequent transport and export of the newly formed PGF2α out of the cell, providing insights into the function and regulation of transporters like MRP4 without the confounding factors of the upstream synthesis cascade. This approach helps to isolate and characterize the mechanisms governing how a cell handles and releases prostaglandins once they are present in the cytoplasm.
Advancing Understanding of Eicosanoid Signaling Pathways through Lactone Analogues
Eicosanoid signaling is a vast and intricate network involving multiple enzymes—such as cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450—and a wide array of receptors. Lactone analogues of prostaglandins, including PGF2α 1,11-lactone, are instrumental in advancing our understanding of these pathways.
The use of these analogues contributes to knowledge in several ways:
Metabolic Pathway Elucidation : The species-specific hydrolysis of PGF2α 1,11-lactone highlights differences in the enzymatic machinery between species, prompting further investigation into the specific esterases involved in prostaglandin metabolism. caymanchem.com
Dissecting Receptor-Mediated Events : By providing a sustained, low-level release of the active prostaglandin at the tissue level, lactone prodrugs can help in studying the long-term consequences of receptor activation, such as gene expression changes or cellular hypertrophy, as opposed to acute signaling events.
Therapeutic Targeting : The development of lactone analogues that are resistant to certain metabolic enzymes has led to more stable and effective therapeutic agents. nih.gov This line of research helps to map out the metabolic vulnerabilities of eicosanoids and informs the design of next-generation drugs that can bypass these pathways.
Through the synthesis and biological testing of lactone analogues like PGF2α 1,11-lactone, scientists can systematically modify the structure of natural eicosanoids to trace their metabolic fate and untangle their complex signaling roles. mdpi.com
Q & A
Basic Research Questions
Q. What structural features of PGF2α 1,11-lactone contribute to its enhanced ocular bioavailability compared to free PGF2α?
- The 1,11-lactone ring confers lipid solubility, enabling efficient corneal penetration. Studies using rabbit cornea models demonstrated a 4- to 83-fold increase in permeability compared to PGF2α . The lactone’s metabolic stability reduces premature hydrolysis in ocular tissues, ensuring sustained release of active PGF2α .
Q. How is PGF2α 1,11-lactone synthesized, and what are the critical steps in ensuring lactone ring stability?
- Synthesis involves esterification of PGF2α’s carboxylic acid group at position 1 with the hydroxyl group at position 11. Key challenges include avoiding ring-opening during purification. Analytical validation via HPLC and mass spectrometry confirms structural integrity, particularly for distinguishing lactone isomers (e.g., 1,9- vs. 1,11-lactone) .
Q. What in vitro models are optimal for assessing the prodrug’s conversion to active PGF2α?
- Flow-through chambers with excised rabbit cornea, conjunctiva, and iris/ciliary body are standard. Post-incubation, HPLC quantifies residual lactone and liberated PGF2α, with metabolic stability ranked as 1,11-lactone > 11,15-dipivaloyl ester > 15-valeryl ester .
Advanced Research Questions
Q. How can researchers resolve contradictions in species-specific efficacy, such as anti-fertility effects in primates versus ocular applications in rabbits?
- In rhesus monkeys, PGF2α 1,15-lactone (15 mg dose) terminates early pregnancy, but PGF2α is ineffective . This contrasts with ocular studies, where 1,11-lactone outperforms other esters in rabbits. Mechanistic studies should compare tissue-specific receptor binding (e.g., FP receptors in the eye vs. uterine receptors) and hydrolysis rates across species .
Q. What experimental designs address the dual role of PGF2α 1,11-lactone in ocular hypotension and hyperemia mitigation?
- The separation index quantifies the ratio of bioavailable PGF2α for intraocular pressure reduction versus hyperemia induction. For 1,11-lactone, this index is 2.33, superior to other esters due to slow hydrolysis in conjunctiva and rapid absorption in the cornea . Dose-response studies in vivo should correlate lactone concentrations (measured via LC-MS/MS) with pharmacodynamic outcomes .
Q. What analytical methods validate the stability of PGF2α 1,11-lactone in complex biological matrices?
- Deuterated internal standards (e.g., PGF2α-d4) are spiked into plasma or tissue homogenates to correct for matrix effects. Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) achieves picogram-level sensitivity, critical for detecting lactone degradation products like 8-iso-PGF2α .
Q. How do researchers reconcile discrepancies in metabolic stability data between corneal and systemic studies?
- Systemic hydrolysis (e.g., in plasma) occurs faster than ocular conversion. In vitro assays comparing corneal vs. hepatic microsomes can identify enzyme-specific pathways (e.g., esterases). For ocular delivery, formulations with mucoadhesive polymers may further delay lactone hydrolysis .
Methodological Considerations
- Data Validation : Cross-validate HPLC and MS results with immunoassays (e.g., EIA kits for 11β-PGF2α) to confirm specificity .
- Animal Models : Use species with comparable ocular anatomy (e.g., rabbits for glaucoma) and reproductive physiology (e.g., primates for anti-fertility studies) .
- Formulation Screening : Test solubility enhancers (e.g., Pluronic F-127 in DMSO) to improve lactone stability in preclinical formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
